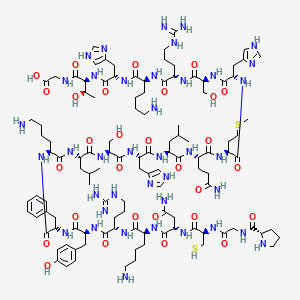

Vorumotide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C114H181N39O29S2 |

|---|---|

Molecular Weight |

2626.0 g/mol |

IUPAC Name |

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-4-oxo-2-[[(2R)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |

InChI |

InChI=1S/C114H181N39O29S2/c1-60(2)41-77(101(171)141-75(31-32-88(118)158)99(169)142-76(33-40-184-6)100(170)147-82(46-66-50-125-58-133-66)106(176)152-85(54-154)109(179)140-73(25-17-38-128-113(120)121)95(165)136-71(22-11-14-35-116)97(167)148-83(47-67-51-126-59-134-67)108(178)153-92(62(5)156)112(182)131-53-91(161)162)144-105(175)81(45-65-49-124-57-132-65)149-110(180)86(55-155)151-102(172)78(42-61(3)4)143-96(166)72(23-12-15-36-117)138-103(173)79(43-63-19-8-7-9-20-63)146-104(174)80(44-64-27-29-68(157)30-28-64)145-98(168)74(26-18-39-129-114(122)123)137-94(164)70(21-10-13-34-115)139-107(177)84(48-89(119)159)150-111(181)87(56-183)135-90(160)52-130-93(163)69-24-16-37-127-69/h7-9,19-20,27-30,49-51,57-62,69-87,92,127,154-157,183H,10-18,21-26,31-48,52-56,115-117H2,1-6H3,(H2,118,158)(H2,119,159)(H,124,132)(H,125,133)(H,126,134)(H,130,163)(H,131,182)(H,135,160)(H,136,165)(H,137,164)(H,138,173)(H,139,177)(H,140,179)(H,141,171)(H,142,169)(H,143,166)(H,144,175)(H,145,168)(H,146,174)(H,147,170)(H,148,167)(H,149,180)(H,150,181)(H,151,172)(H,152,176)(H,153,178)(H,161,162)(H4,120,121,128)(H4,122,123,129)/t62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,92+/m1/s1 |

InChI Key |

HCCZDMNKKFBMNE-RCCHGGDLSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]6CCCN6)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C6CCCN6 |

Origin of Product |

United States |

Foundational & Exploratory

Vorinostat's Mechanism of Action in T-Cell Lymphoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL). Its primary mechanism of action involves the inhibition of class I and II HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This epigenetic modulation results in the altered transcription of a multitude of genes, ultimately inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways critical for T-cell lymphoma cell survival and proliferation. This guide provides a comprehensive overview of the molecular mechanisms, experimental data, and relevant signaling pathways associated with Vorinostat's therapeutic effects in T-cell lymphoma.

Core Mechanism: Histone Deacetylase Inhibition

Vorinostat functions as a pan-HDAC inhibitor, targeting class I (HDAC1, 2, 3) and class II (HDAC6) enzymes at nanomolar concentrations.[1][2] HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, Vorinostat promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes involved in various anti-tumor processes.[3][4] This alteration in gene expression, affecting approximately 2-10% of cellular genes, is a cornerstone of Vorinostat's anti-cancer activity.[5]

The accumulation of acetylated histones, including H2A, H2B, H3, and H4, has been observed in CTCL cell lines exposed to Vorinostat. This effect is time-dependent and visible as early as 0.5 hours after treatment.

Cellular and Molecular Consequences

The downstream effects of HDAC inhibition by Vorinostat in T-cell lymphoma are multifaceted, leading to cell cycle arrest, apoptosis, and the modulation of critical signaling pathways.

Cell Cycle Arrest

Vorinostat has been shown to induce cell cycle arrest in T-cell lymphoma cells. The specific phase of arrest can vary between cell lines, with G0/G1 phase arrest observed in Myla, MJ, and SeAx cells, and G2/M arrest in HuT78 cells. A key mediator of this effect is the induction of the cyclin-dependent kinase inhibitor p21waf1, which occurs independently of the tumor suppressor p53.

Apoptosis Induction

Vorinostat triggers apoptosis in T-cell lymphoma cells through both caspase-dependent and -independent pathways. This programmed cell death is a crucial component of its therapeutic efficacy. The induction of apoptosis is selective for transformed cells over normal cells.

Modulation of Signaling Pathways

Vorinostat significantly impacts several signaling pathways that are crucial for the pathogenesis of T-cell lymphoma.

Functional analysis has revealed that Vorinostat modifies the signaling of the T-cell receptor pathway. Specifically, it inhibits the phosphorylation of key kinases such as ZAP70 (at Tyr319 and Tyr493) and its downstream target AKT (at Ser473), thereby dampening TCR-mediated survival signals.

The JAK-STAT pathway, often constitutively active in CTCL, is another important target of Vorinostat. Studies have shown that Vorinostat can decrease the expression of STAT6 and phospho-STAT6. Furthermore, persistent activation of STAT1, STAT3, and STAT5 has been correlated with resistance to Vorinostat, suggesting the importance of this pathway in determining treatment response. Vorinostat and another HDAC inhibitor, romidepsin, have been shown to decrease STAT3-dependent transcription. Increased expression of gp130 and phosphorylated STAT3 has been observed in CTCL skin samples during relapse after Vorinostat treatment, indicating a role for this pathway in acquired resistance.

Vorinostat's inhibition of AKT phosphorylation suggests an interplay with the PI3K/AKT pathway, a critical regulator of cell survival and proliferation. Synergistic effects have been observed when Vorinostat is combined with PI3K inhibitors, highlighting the therapeutic potential of co-targeting these pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Vorinostat in T-cell lymphoma.

| Cell Line | IC50 of Proliferation (μM) |

| HH | 0.146 |

| HuT78 | 2.062 |

| MJ | 2.697 |

| Myla | 1.375 |

| SeAx | 1.510 |

| Data from a 72-hour CellTiter-Glo assay. |

| Clinical Trial Phase | Dosage | Overall Response Rate (ORR) |

| Phase II | 400 mg/day (oral) | 24% - 30% |

| Phase IIb | 400 mg/day (oral) | 29.7% |

| Data from trials in patients with refractory advanced CTCL. |

| Parameter | Median Value |

| Time to Response (TTR) | 56 days |

| Duration of Response (DOR) | ≥ 185 days |

| Time to Progression (TTP) | 4.9 months |

| Data from a Phase IIb trial in patients with stage IIB or higher CTCL. |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo)

Objective: To determine the inhibitory effect of Vorinostat on the viability and proliferation of CTCL cell lines.

Methodology:

-

CTCL cell lines (e.g., HH, HuT78, MJ, Myla, SeAx) are seeded in 96-well plates.

-

Cells are treated with a range of Vorinostat concentrations (e.g., 0.01, 0.05, 0.15, 0.5, 1.25, 4, 10, 35, and 100 μM) for 72 hours.

-

Following incubation, the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is performed according to the manufacturer's instructions. This assay measures intracellular ATP content, which is proportional to the number of viable cells.

-

Luminescence is measured using a plate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Histone Acetylation

Objective: To assess the effect of Vorinostat on the acetylation status of core nucleosomal histones.

Methodology:

-

CTCL cells are treated with a specific concentration of Vorinostat (e.g., 5 μM) for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetyl-H2A, acetyl-H2B, acetyl-H3, acetyl-H4).

-

A primary antibody against a loading control (e.g., β-actin) is also used to ensure equal protein loading.

-

The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using a chemiluminescence detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Objective: To determine the effect of Vorinostat on cell cycle distribution and apoptosis induction.

Methodology:

-

Cell Cycle Analysis:

-

CTCL cells are treated with Vorinostat for a specified duration.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

CTCL cells are treated with Vorinostat.

-

Cells are harvested and washed with binding buffer.

-

Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Signaling Pathways and Experimental Workflows

Caption: Core mechanism of Vorinostat in T-cell lymphoma.

Caption: Experimental workflow for Vorinostat evaluation.

Conclusion

Vorinostat represents a significant advancement in the treatment of T-cell lymphoma, particularly CTCL. Its broad activity as an HDAC inhibitor leads to a cascade of molecular events that collectively suppress tumor growth and induce cell death. A thorough understanding of its mechanism of action, including its effects on histone acetylation, cell cycle regulation, apoptosis, and key signaling pathways, is essential for optimizing its clinical use and for the development of novel combination therapies. The data and protocols presented in this guide offer a detailed resource for researchers and clinicians working to further elucidate and leverage the therapeutic potential of Vorinostat in T-cell lymphoma.

References

- 1. Vorinostat and Romidepsin for the Treatment of Cutaneous T-Cell Lymphoma [uspharmacist.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Vorinostat | Cutaneous Lymphoma Foundation [clfoundation.org]

- 4. researchgate.net [researchgate.net]

- 5. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New Cancer Treatment: A Comprehensive Overview of Vorinostat's Discovery and Development

New York, NY - Vorinostat, marketed as Zolinza, represents a landmark achievement in oncology, being the first histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2][3] This in-depth guide chronicles the journey of Vorinostat from a fundamental scientific observation to a clinically approved therapeutic, detailing its discovery, mechanism of action, synthesis, and the preclinical and clinical studies that paved the way for its use in patients.

From a Curious Observation to a Targeted Therapy: The Discovery of Vorinostat

The story of Vorinostat begins in 1966 with an observation by Charlotte Friend that dimethylsulfoxide (DMSO) could induce the differentiation of murine erythroleukemia cells into normal erythrocytes.[1] This finding intrigued Columbia University chemist Ronald Breslow and Memorial Sloan-Kettering researcher Paul Marks, who embarked on a collaborative effort to develop more potent analogs of DMSO for cancer therapy.[1] Their research led to the discovery of suberoylanilide hydroxamic acid (SAHA), later named Vorinostat, and its potent inhibitory effect on histone deacetylases (HDACs). This discovery marked a pivotal moment, shifting the focus of cancer drug development towards epigenetic modifications.

Mechanism of Action: Reawakening Suppressed Genes

Vorinostat functions as a broad-spectrum inhibitor of class I, II, and IV histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDACs, Vorinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes. This includes the re-expression of tumor suppressor genes that can halt cell proliferation and induce apoptosis. Vorinostat's mechanism of action is multifaceted, impacting various cellular processes:

-

Cell Cycle Arrest: Vorinostat upregulates the cyclin-dependent kinase inhibitor p21, which leads to G1 and G2-M phase cell cycle arrest in malignant cells.

-

Induction of Apoptosis: The drug modulates the balance of pro- and anti-apoptotic proteins. It upregulates pro-apoptotic proteins like Bax, Bak, and Bim, while downregulating anti-apoptotic proteins such as Bcl-2. This shift towards apoptosis is a key component of its anti-cancer activity. Vorinostat can induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

-

Inhibition of Angiogenesis: Under hypoxic conditions, Vorinostat has been shown to suppress the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF), thereby inhibiting the formation of new blood vessels that tumors need to grow.

-

Modulation of Non-Histone Proteins: Beyond histones, Vorinostat also affects the acetylation status and function of numerous other proteins involved in cell proliferation, migration, and death.

Synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid)

Several synthetic routes for Vorinostat have been developed. An early one-pot reaction reported by Breslow and colleagues involved treating suberoyl chloride with aniline and hydroxylamine, which resulted in low yields of 15-30%. A higher-yield, multi-step process has since been established. A common approach involves the following key steps:

-

Formation of Suberanilic Acid Methyl Ester: Suberic acid monomethyl ester is reacted with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole in a solvent such as dimethylformamide (DMF).

-

Hydroxylamine Treatment: The resulting methyl suberanilate is then treated with freshly prepared hydroxylamine (from hydroxylamine hydrochloride and a base like potassium hydroxide in methanol) to form the final product, suberoylanilide hydroxamic acid (SAHA). This step typically proceeds at room temperature.

This improved synthesis provides a much higher overall yield of approximately 80-90%.

Preclinical and Clinical Development: A Journey to FDA Approval

Vorinostat underwent extensive preclinical testing that demonstrated its ability to induce growth arrest, differentiation, or apoptosis in a wide range of cancer cell lines, including those of leukemia, lymphoma, and solid tumors. In vivo studies in animal models also showed significant anti-tumor activity at well-tolerated doses.

Preclinical Data Summary

| Parameter | Cell Lines | Value | Reference |

| IC50 (Growth Inhibition) | Pediatric Tumor Cell Lines | 0.48 µM to 9.77 µM | |

| IC90 (Growth Inhibition) | Pediatric Tumor Cell Lines | 1.84 µM to 61.32 µM | |

| HDAC Inhibition (IC50) | HDAC1, HDAC2, HDAC3, HDAC6 | < 86 nM |

Phase I clinical trials evaluated both intravenous and oral formulations of Vorinostat in patients with advanced solid and hematologic malignancies. These trials established the safety profile and identified the dose-limiting toxicities, which included gastrointestinal issues, fatigue, and myelosuppression.

The pivotal studies that led to the approval of Vorinostat were two Phase II trials in patients with refractory cutaneous T-cell lymphoma (CTCL). These trials demonstrated the efficacy and safety of oral Vorinostat at a dose of 400 mg once daily.

Clinical Trial Data for CTCL

| Trial Phase | Number of Patients | Dosage | Overall Response Rate | Key Findings | Reference |

| Phase II | 74 | 400 mg daily | 30% | Objective clinical and symptomatic relief with meaningful duration in heavily pretreated patients. | |

| Phase IIb | Not specified | 400 mg daily | 24-30% | Safe and effective in refractory advanced CTCL, including large-cell transformation and Sézary syndrome. |

On October 6, 2006, the U.S. FDA granted approval to Vorinostat for the treatment of cutaneous manifestations in patients with CTCL who have progressive, persistent, or recurrent disease on or following two systemic therapies.

Key Experimental Protocols

The development of Vorinostat relied on a variety of experimental techniques to elucidate its mechanism of action and efficacy. Below are outlines of some of the key protocols.

Histone Acetylation Analysis by Western Blot

This assay is used to determine the level of histone acetylation in cells following treatment with Vorinostat.

-

Cell Culture and Treatment: Cancer cell lines (e.g., A375 melanoma cells) are cultured to a suitable confluency and then treated with varying concentrations of Vorinostat for a specified duration (e.g., 24 hours).

-

Protein Extraction: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetylated histone H3 or H4) and a loading control (e.g., total histone H3 or GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to acetylated histones is quantified and normalized to the loading control.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to assess the effect of Vorinostat on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with Vorinostat as described above.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and then fixed in a solution like cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.

-

Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

The induction of apoptosis by Vorinostat can be measured using several methods, including:

-

Annexin V/PI Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine on the cell surface (an early apoptotic event) using fluorescently labeled Annexin V, and propidium iodide (PI) to identify necrotic cells.

-

Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, -8, and -9 using colorimetric or fluorometric substrates.

-

PARP Cleavage Analysis: Western blotting can be used to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis.

Signaling Pathways Affected by Vorinostat

Vorinostat's impact on the cell is mediated through the modulation of several key signaling pathways.

Cell Cycle Regulation Pathway

Apoptosis Induction Pathway

Conclusion

The development of Vorinostat is a testament to the power of translational research, turning a basic scientific discovery into a life-changing therapy for patients with CTCL. Its novel mechanism of action, targeting the epigenetic machinery of cancer cells, has opened up a new frontier in oncology. Ongoing research continues to explore the full potential of Vorinostat, both as a monotherapy and in combination with other agents, for the treatment of a wider range of malignancies. The journey of Vorinostat serves as a compelling model for future drug discovery and development endeavors in the fight against cancer.

References

In Vitro Efficacy of Vorinostat: A Technical Guide for Cancer Research Professionals

An In-depth Technical Guide on the Preclinical In Vitro Evaluation of Vorinostat on Novel Cancer Cell Lines

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a potent histone deacetylase (HDAC) inhibitor, on a variety of novel cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the preclinical assessment of anti-cancer agents.

Introduction

Vorinostat is a broad-spectrum inhibitor of class I and class II histone deacetylases (HDACs) that has demonstrated significant anti-neoplastic activity in a range of hematological and solid tumors.[1] Its primary mechanism of action involves the accumulation of acetylated histones, leading to a more open chromatin structure and the reactivation of tumor suppressor genes.[2][3] Beyond its effects on histones, Vorinostat also influences the acetylation status and function of various non-histone proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.[2] This guide synthesizes key in vitro findings, presenting quantitative data on its cytotoxic effects, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways it modulates.

Data Presentation: In Vitro Cytotoxicity of Vorinostat

The following tables summarize the 50% inhibitory concentration (IC50) values of Vorinostat in various novel cancer cell lines, providing a comparative view of its potency across different cancer types.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |

| Synovial Sarcoma | SW-982 | 8.6 | 48 | [4] |

| Chondrosarcoma | SW-1353 | 2.0 | 48 | |

| Biphenotypic B Myelomonocytic Leukemia | MV4-11 | 0.636 | Not Specified | |

| Burkitt's Lymphoma | Daudi | 0.493 | Not Specified | |

| Lung Carcinoma | A549 | 1.64 | Not Specified | |

| Breast Adenocarcinoma | MCF-7 | 0.685 | Not Specified | |

| Cutaneous T-Cell Lymphoma | HH | 0.146 | Not Specified | |

| Cutaneous T-Cell Lymphoma | HuT78 | 2.062 | Not Specified | |

| Cutaneous T-Cell Lymphoma | MJ | 2.697 | Not Specified | |

| Cutaneous T-Cell Lymphoma | MyLa | 1.375 | Not Specified | |

| Cutaneous T-Cell Lymphoma | SeAx | 1.510 | Not Specified | |

| Prostate Cancer | LNCaP | 2.5 - 7.5 | Not Specified | |

| Prostate Cancer | PC-3 | 2.5 - 7.5 | Not Specified | |

| Prostate Cancer | TSU-Pr1 | 2.5 - 7.5 | Not Specified | |

| Breast Cancer | MCF-7 | 0.75 | Not Specified | |

| Hepatocellular Carcinoma | SMMC7721 | Not Specified | 48 | |

| Hepatocellular Carcinoma | BEL7402 | Not Specified | 48 | |

| Hepatocellular Carcinoma | HepG2 | Not Specified | 48 |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to evaluate the efficacy of Vorinostat.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Vorinostat stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: The following day, treat the cells with serial dilutions of Vorinostat. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

-

Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Western Blot Analysis for Histone Acetylation

Western blotting is used to detect changes in protein levels, such as the acetylation of histones, following Vorinostat treatment.

Materials:

-

Cancer cell lines

-

Vorinostat

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels (12-15% for histones)

-

PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Vorinostat for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines

-

Vorinostat

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Vorinostat for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and then fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in each phase.

Apoptosis Assay (Annexin V/PI Staining)

The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Cancer cell lines

-

Vorinostat

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induction of Apoptosis: Treat cells with Vorinostat for the desired time.

-

Cell Harvesting and Washing: Harvest the cells and wash them once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Experimental Workflows

Vorinostat modulates several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for evaluating Vorinostat's in vitro effects.

Caption: General Mechanism of Vorinostat Action.

Caption: Experimental Workflow for In Vitro Evaluation of Vorinostat.

Caption: Signaling Pathways Modulated by Vorinostat.

Conclusion

The preclinical in vitro data strongly support the anti-cancer activity of Vorinostat across a diverse panel of novel cancer cell lines. Its ability to induce cell cycle arrest and apoptosis at clinically achievable concentrations underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized framework for the consistent and reproducible in vitro evaluation of Vorinostat and other HDAC inhibitors. Furthermore, the elucidation of its impact on key signaling pathways, including the T-cell receptor, MAPK, JAK-STAT, and IGF-IR pathways, provides a deeper understanding of its molecular mechanisms of action and identifies potential biomarkers for patient stratification and combination therapy strategies. This technical guide serves as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics.

References

- 1. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]

- 3. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Vorinostat: A Comprehensive Biochemical Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in oncology and other therapeutic areas. This technical guide provides a detailed overview of the core biochemical properties of Vorinostat, tailored for researchers, scientists, and drug development professionals.

Core Biochemical Properties

Vorinostat is a small molecule that functions as a broad-spectrum inhibitor of class I and II HDAC enzymes.[1] Its chemical structure, N-hydroxy-N'-phenyloctanediamide, features a hydroxamic acid group that chelates the zinc ion within the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[2] This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, which plays a crucial role in the regulation of gene expression and various cellular processes.[2][3]

Chemical Structure

-

IUPAC Name: N-hydroxy-N'-phenyloctanediamide

-

Molecular Formula: C₁₄H₂₀N₂O₃

-

Molecular Weight: 264.32 g/mol

Quantitative Data Summary

The following tables summarize key quantitative data related to the biochemical and pharmacokinetic properties of Vorinostat.

Table 1: In Vitro HDAC Inhibition

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 10 | [4] |

| HDAC2 | 130 | |

| HDAC3 | 20 | |

| HDAC6 | < 86 | |

| Pan-HDAC (cell-free) | ~10 |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | |

| MCF-7 | Breast Cancer | 0.75 | |

| Raji | B-cell Lymphoma | 2.82 (at 48h) | |

| RL | B-cell Lymphoma | 1.63 (at 48h) | |

| SW-982 | Synovial Sarcoma | 8.6 (at 48h) | |

| SW-1353 | Chondrosarcoma | 2.0 (at 48h) |

Table 3: Pharmacokinetic Parameters in Humans

| Parameter | Value | Condition | Reference |

| Bioavailability | 43% | Fasting | |

| Tmax (Time to Peak Concentration) | 1.5 hours | 400 mg oral dose (fasted) | |

| Cmax (Peak Concentration) | 319 ± 140 ng/mL | 400 mg oral dose (steady state) | |

| Elimination Half-life (t1/2) | ~2 hours | Oral administration | |

| Protein Binding | ~71% | ||

| Metabolism | Hepatic (Glucuronidation and β-oxidation) | ||

| Excretion | Primarily through metabolism, <1% unchanged in urine |

Key Signaling Pathways Modulated by Vorinostat

Vorinostat's mechanism of action extends beyond simple histone acetylation, impacting a multitude of signaling pathways critical for cancer cell survival, proliferation, and apoptosis.

Mechanism of Action: HDAC Inhibition

The primary mechanism of Vorinostat is the inhibition of histone deacetylases. This leads to an accumulation of acetyl groups on histone tails, neutralizing their positive charge and relaxing the chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including tumor suppressor genes.

Impact on Major Signaling Cascades

Vorinostat has been shown to modulate several key signaling pathways implicated in cancer progression:

-

PI3K/Akt/mTOR Pathway: Vorinostat can upregulate MICA through the PI3K/Akt pathway, enhancing natural killer cell-mediated cytotoxicity against tumor cells.

-

T-Cell Receptor (TCR) Signaling: In cutaneous T-cell lymphoma, Vorinostat modifies TCR signaling. It inhibits the phosphorylation of key kinases like ZAP70 and its downstream target AKT.

-

JAK/STAT Pathway: Vorinostat treatment can lead to a significant decrease in the activation of JAK/STAT effector proteins, such as pSTAT3 and pSTAT5.

-

MAPK Pathway: Vorinostat can suppress the phosphorylation of ERK, a key component of the MAPK pathway, in response to inflammatory stimuli.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical properties of Vorinostat.

In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorinostat against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

-

HDAC assay buffer

-

Developer solution (containing a potent HDAC inhibitor like Trichostatin A and a protease)

-

Vorinostat (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of Vorinostat in HDAC assay buffer.

-

In a 96-well plate, add the diluted Vorinostat, recombinant HDAC enzyme, and assay buffer. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37°C for 60 minutes to allow for enzyme-inhibitor interaction.

-

Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the developer solution. This solution halts the enzymatic reaction and allows for the cleavage of the deacetylated substrate, which generates a fluorescent signal.

-

Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each Vorinostat concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the Vorinostat concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of Vorinostat on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vorinostat (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear cell culture plate

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Vorinostat. Include vehicle control wells (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration of Vorinostat relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis of Histone Acetylation

Objective: To detect and quantify the increase in histone H3 and H4 acetylation in cells treated with Vorinostat.

Materials:

-

Cells treated with Vorinostat and untreated control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels (15% or higher for good histone resolution)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-Histone H3 or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones and the loading control overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated histone signal to the loading control to determine the fold-change in acetylation upon Vorinostat treatment.

This guide provides a foundational understanding of the biochemical properties of Vorinostat. For further in-depth information, researchers are encouraged to consult the cited literature.

References

- 1. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]

- 3. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Vorinostat: A Technical Guide to Early-Stage Research in Non-Cancer Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1][2] Initially approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL), its mechanism of action, which involves the epigenetic regulation of gene expression, has prompted significant early-stage research into its therapeutic potential beyond oncology.[2][3] By inhibiting class I and II HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of genes involved in various cellular processes.[1] This guide provides an in-depth technical overview of the preclinical and early clinical research exploring the non-cancer applications of Vorinostat, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

Vorinostat functions by binding to the active site of histone deacetylases and chelating the zinc ions essential for their enzymatic activity. This inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, which in turn alters gene transcription. This epigenetic modification can reactivate silenced tumor suppressor genes and other genes that regulate cell cycle, apoptosis, and differentiation. While this mechanism is central to its anti-cancer effects, it also underpins its potential in a range of non-neoplastic diseases.

Key Non-Cancer Research Areas

Anti-Inflammatory and Fibrotic Diseases

Vorinostat has demonstrated significant anti-inflammatory and anti-fibrotic properties in various preclinical models. It has been shown to downregulate the expression of inflammatory cytokines and has been investigated in models of liver, kidney, and pancreatic fibrosis.

Quantitative Data on Vorinostat in Fibrosis and Inflammation

| Disease Model | Cell/Animal Model | Vorinostat Concentration/Dose | Key Quantitative Findings | Reference |

| Liver Fibrosis | Human Hepatic Stellate Cells (LX2) | Not Specified | Decreased Col1a1, Col3a1, α-SMA, and TGF-β gene expression. | |

| Liver Fibrosis | Thioacetamide-induced in mice | 25 mg/kg/day (daily) | Prevented increased serum AST and ALT concentrations; reduced total necrotic areas and inflammatory foci. | |

| Kidney Fibrosis | Col4a3−/− mice (Alport syndrome model) | 30 mg/kg (oral) - for a novel pan-HDAC inhibitor, not Vorinostat | Prevented activation of TGF-β-Smad signaling. (Note: Data for a different HDACi) | |

| Pancreatic Fibrosis | Rat model of chronic pancreatitis | 25 mg/kg | Significantly reduced fibrosis markers GFAP and α-SMA, and serum inflammation markers TNF-α and IL-6. | |

| Inflammation | Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with LPS | 100–200 nmol/L | 50% reduction in TNFα, IL-1β, IL-12, and IFNγ. |

Experimental Protocols

-

In Vitro Liver Fibrosis Study: Human hepatic stellate cells (LX2) were treated with Vorinostat. Gene expression levels of key fibrotic markers (Col1a1, Col3a1, α-SMA, and TGF-β) were measured, likely using quantitative real-time polymerase chain reaction (qRT-PCR). Cell viability, migration, and colony formation were also assessed.

-

In Vivo Liver Fibrosis Model: Four-week-old female C57BL/6 mice were treated with thioacetamide (TAA) to induce liver fibrosis. Vorinostat (25 mg/kg) was administered daily. The therapeutic effects were evaluated by measuring serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), and by histological analysis of liver tissue to assess necrotic areas and inflammatory foci.

-

In Vivo Pancreatic Fibrosis Model: Chronic pancreatitis was induced in rats through repetitive treatment with trinitrobenzene sulfonic acid. Vorinostat (25 mg/kg) was administered, and its effects were assessed by measuring the expression of fibrosis markers (GFAP, α-SMA) and serum levels of inflammatory markers (TNF-α, IL-6).

Signaling Pathways in Inflammation and Fibrosis

Vorinostat's anti-inflammatory and anti-fibrotic effects are mediated through the modulation of several key signaling pathways. In models of fibrosis, Vorinostat has been shown to suppress the TGF-β-Smad signaling pathway, a central regulator of fibroblast activation and extracellular matrix deposition. Its anti-inflammatory properties are linked to the downregulation of the NF-κB pathway, which controls the expression of numerous pro-inflammatory cytokines.

HIV Latency Reversal

A significant area of non-cancer research for Vorinostat is its potential to reverse HIV latency. The "shock and kill" strategy for an HIV cure involves reactivating the latent virus in resting CD4+ T cells, making them susceptible to antiretroviral therapy and the host immune system.

Quantitative Data on Vorinostat in HIV Latency

| Study Type | Participants | Vorinostat Dose | Key Quantitative Findings | Reference |

| Clinical Study | 8 HIV-infected men on ART | Single dose | Average 4.5-fold increase in HIV RNA levels in CD4+ T cells. | |

| Clinical Trial (NCT01365065) | HIV-infected adults on ART | Once daily for 14 days | Significant activation of latent HIV in the majority of participants. | |

| Clinical Trial (NCT01319383) | HIV-infected adults on ART | Single and multiple doses | Both single and paired doses activated latent HIV in a majority of participants. | |

| Clinical Trial (RIVER trial; NCT02336074) | Newly diagnosed HIV-infected individuals | Not specified | Combination of ART, therapeutic HIV vaccines, and Vorinostat was not more beneficial than ART alone in reducing latent HIV reservoir size. |

Experimental Protocols

-

Translational Clinical Study: In a study involving eight HIV-infected men with suppressed viremia on antiretroviral therapy (ART), circulating resting CD4+ T cells were isolated before and after a single dose of Vorinostat. The levels of HIV RNA expression within these cells were quantified to measure the reactivation of the latent virus.

-

Clinical Trial (NCT01365065): This study evaluated the effect of Vorinostat administered once daily for 14 days on activating latent HIV in adults whose HIV was well-controlled by ART. The primary outcome was the change in latent HIV expression.

Mechanism of HIV Latency Reversal

Vorinostat's inhibition of HDACs leads to the acetylation of histones at the site of the integrated HIV provirus. This modification of the chromatin structure makes the viral DNA more accessible to host transcription factors, thereby initiating the transcription of viral genes and "waking up" the dormant virus.

Neurodegenerative Diseases

Emerging preclinical evidence suggests a potential neuroprotective role for Vorinostat in various neurodegenerative disorders. Its ability to cross the blood-brain barrier and modulate gene expression makes it a candidate for further investigation in conditions like Alzheimer's disease and retinitis pigmentosa.

Quantitative Data on Vorinostat in Neurodegenerative Models

| Disease Model | Cell/Animal Model | Vorinostat Concentration/Dose | Key Quantitative Findings | Reference |

| Alzheimer's Disease | Mouse model | Not specified (in combination with Rosiglitazone) | Reduced expression of neuroinflammatory markers IL-6 and TNF-α; restored GSH and SOD levels. | |

| Retinitis Pigmentosa | rd1 mouse model | Not specified | Increased photoreceptor cell survival and improved mitochondrial respiration in the retina. |

Experimental Protocols

-

Alzheimer's Disease Mouse Model: In a mouse model of Alzheimer's disease, Vorinostat was administered in combination with rosiglitazone. The therapeutic effects were evaluated by assessing behavioral alterations and by measuring the expression levels of neuroinflammatory and oxidative stress markers in the brain.

-

Retinitis Pigmentosa Mouse Model: An rd1 mouse model, which has a genetic mutation leading to retinal degeneration, was treated with Vorinostat. The outcomes were measured by assessing photoreceptor cell survival and mitochondrial function in the retina.

Potential Neuroprotective Mechanisms

The neuroprotective effects of Vorinostat are thought to involve multiple mechanisms. These include the upregulation of neurotrophic factors, improvement of the oxidative stress response, and reduction of neuroinflammation. By modulating gene expression, Vorinostat may enhance synaptic plasticity and neuronal survival.

Cardiac Hypertrophy

Preclinical studies have indicated that Vorinostat and other HDAC inhibitors can block pathological cardiac remodeling and hypertrophy.

Quantitative Data on Vorinostat in Cardiac Hypertrophy

| Disease Model | Animal Model | Vorinostat (or other HDACi) Dose | Key Quantitative Findings | Reference |

| Pressure Overload-Induced Hypertrophy | Feline model | Not specified | Promoted decreases in cardiac hypertrophy and fibrosis. | |

| Pressure Overload | Mouse model | Not specified | Blunted pathological growth of cardiac myocytes. |

Experimental Protocols

-

Pressure Overload-Induced Hypertrophy Model: In animal models such as mice and cats, cardiac hypertrophy is induced by procedures like transverse aortic constriction (TAC). Vorinostat or other HDAC inhibitors are then administered. The effects are assessed by measuring changes in heart size, ventricular mass, and the expression of hypertrophic gene markers.

Signaling Pathways in Cardiac Hypertrophy

The beneficial effects of Vorinostat in cardiac hypertrophy are associated with the suppression of autophagy and the modulation of gene expression programs that drive pathological cardiac growth. HDAC inhibitors have been shown to reverse the inflammatory gene expression changes that occur during cardiac remodeling.

Conclusion and Future Directions

The early-stage research on Vorinostat's non-cancer applications reveals a broad spectrum of potential therapeutic uses, from combating viral latency to mitigating inflammatory and fibrotic diseases, neurodegeneration, and cardiac hypertrophy. The ability of Vorinostat to modulate fundamental cellular processes through epigenetic regulation underscores its versatility. However, much of the current evidence is from preclinical studies. Further research, including well-designed clinical trials, is necessary to establish the safety and efficacy of Vorinostat in these non-oncologic indications. Future work should also focus on developing more selective HDAC inhibitors to minimize off-target effects and optimize therapeutic outcomes for specific diseases.

References

the discovery and synthesis process of Vorinostat

An In-depth Technical Guide to the Discovery and Synthesis of Vorinostat

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a pioneering therapeutic agent in the field of epigenetics.[1][2] It belongs to the class of histone deacetylase (HDAC) inhibitors, which represent a novel approach to cancer therapy by targeting the enzymes that regulate gene expression.[2][3] Vorinostat was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) on October 6, 2006, for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL) who have persistent, worsening, or recurrent disease.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Vorinostat, tailored for researchers and professionals in drug development.

The Discovery of Vorinostat: From Observation to Targeted Therapy

The journey to Vorinostat's discovery began with a serendipitous observation in 1966 by Dr. Charlotte Friend, who noted that dimethyl sulfoxide (DMSO) could induce murine erythroleukemia cells to differentiate into normal erythrocytes. This finding intrigued Dr. Paul Marks of Memorial Sloan-Kettering and Dr. Ronald Breslow, a chemist at Columbia University. They initiated a collaborative effort to develop more potent analogs of DMSO with the goal of harnessing this differentiation-inducing property for cancer treatment.

Their systematic structure-activity relationship studies led them from the simple solvent DMSO to the development of suberoylanilide hydroxamic acid (SAHA). This optimization process ultimately uncovered SAHA's potent inhibitory activity against histone deacetylases, establishing a new class of targeted anticancer agents.

Chemical Synthesis of Vorinostat (SAHA)

Vorinostat (N-hydroxy-N'-phenyloctanediamide) is a small-molecule hydroxamic acid. The synthesis of Vorinostat can be accomplished through several routes, often involving the coupling of a suberoyl moiety with aniline, followed by the formation of the hydroxamic acid group. A common and high-yield synthetic procedure is outlined below.

Experimental Protocol: Synthesis of Vorinostat

This protocol is based on a reported high-yield synthesis method.

Step 1: Synthesis of Monomethyl Suberate

-

Suberic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid for several hours.

-

After the reaction is complete, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield monomethyl suberate.

Step 2: Synthesis of Suberanilic Acid Methyl Ester

-

Monomethyl suberate is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

-

Thionyl chloride is added dropwise, and the mixture is stirred for a few hours at room temperature to form the acid chloride.

-

The solvent and excess thionyl chloride are removed in vacuo.

-

The resulting crude acid chloride is dissolved in a fresh solvent and added dropwise to a cooled solution of aniline and a base (e.g., triethylamine or pyridine) in the same solvent.

-

The reaction mixture is stirred overnight, then washed sequentially with dilute HCl, water, and brine.

-

The organic phase is dried and concentrated to give suberanilic acid methyl ester.

Step 3: Synthesis of Suberanilic Acid

-

The suberanilic acid methyl ester is dissolved in a mixture of methanol and water.

-

An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until saponification is complete (monitored by TLC).

-

The methanol is evaporated, and the remaining aqueous solution is acidified with dilute HCl to precipitate the product.

-

The solid suberanilic acid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid)

-

Suberanilic acid is dissolved in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

A coupling agent such as 1,1'-carbonyldiimidazole (CDI) is added, and the mixture is stirred to activate the carboxylic acid.

-

In a separate flask, a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or triethylamine) is prepared in a suitable solvent.

-

The activated suberanilic acid solution is then added to the hydroxylamine solution at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred until completion. The final product, Vorinostat, is typically isolated and purified by crystallization or column chromatography, with reported yields as high as 79.8%.

References

The Emergence of Vorinostat: A Paradigm Shift in CTCL Treatment

For researchers, scientists, and drug development professionals, the approval of Vorinostat (suberoylanilide hydroxamic acid, SAHA) marked a significant milestone in the management of Cutaneous T-Cell Lymphoma (CTCL). This technical guide delves into the foundational clinical studies that established the efficacy of this first-in-class histone deacetylase (HDAC) inhibitor, providing a comprehensive overview of the key data, experimental designs, and the underlying molecular mechanisms that underpin its therapeutic effect.

Vorinostat, marketed as Zolinza®, was approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of cutaneous manifestations in patients with CTCL who have progressive, persistent, or recurrent disease on or following two systemic therapies.[1][2] Its novel mechanism of action, which involves the epigenetic modification of gene expression, offered a new therapeutic avenue for a patient population with limited options.

Efficacy in Heavily Pretreated CTCL: Key Clinical Trial Data

The clinical development of Vorinostat in CTCL was anchored by two pivotal Phase II trials: a single-center study (Phase IIa) and a subsequent multicenter, open-label trial (Phase IIb). These studies provided the core evidence for its approval and continue to be cornerstone references for understanding its clinical utility.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Phase IIa Trial (n=33)[3][4] | Phase IIb Trial (n=74)[5] |

| Median Age (years) | Not Specified | 61 |

| Sex (Male/Female) | Not Specified | Not Specified |

| Disease Stage (Advanced, IIB or higher) | 85% | 82% |

| Sézary Syndrome | 33% | 41% |

| Median Number of Prior Systemic Therapies | 5 | 3 |

| Prior Bexarotene Treatment | 22 patients (67%) | All patients had failed at least two prior systemic therapies, one of which must have included bexarotene unless intolerable. |

Table 2: Efficacy Outcomes of Pivotal Vorinostat Trials in CTCL

| Efficacy Endpoint | Phase IIa Trial (400 mg daily cohort, n=13) | Phase IIb Trial (n=74) |

| Overall Response Rate (ORR) | 31% | 29.7% |

| ORR in Advanced Disease (Stage ≥IIB) | Not specified for this cohort | 29.5% |

| Complete Response (CR) | 0 | 1 patient (after 281 days) |

| Partial Response (PR) | 31% | All initial responses were PRs |

| Median Time to Response (TTR) | 11.9 weeks | 56 days (approx. 8 weeks) |

| Median Duration of Response (DOR) | 15.1 weeks | ≥ 185 days (estimated) |

| Median Time to Progression (TTP) | 30.2 weeks (for responders) | 4.9 months (overall); ≥ 9.8 months (for responders with Stage ≥IIB) |

| Pruritus Relief | 45% (14 of 31 evaluable patients) | 32% |

Core Experimental Protocols

The foundational studies employed rigorous methodologies to assess the efficacy and safety of Vorinostat in a well-defined patient population.

Phase IIa Trial Methodology

-

Study Design: This was a single-site, open-label Phase II trial.

-

Patient Population: The study enrolled 33 patients with Mycosis Fungoides (MF) or Sézary Syndrome (SS) variants of CTCL who were refractory to or intolerant of prior systemic therapy. Patients were heavily pretreated, with a median of five prior therapies.

-

Treatment Regimens: The study evaluated three different dosing regimens:

-

Group 1: 400 mg once daily.

-

Group 2: 300 mg twice daily for 3 days, with 4 days of rest.

-

Group 3: 300 mg twice daily for 14 days, with a 7-day rest, followed by 200 mg twice daily. The 400 mg daily regimen was identified as having the most favorable safety profile and was selected for further evaluation.

-

-

Primary Objective: The primary endpoint was the overall response rate (complete and partial responses).

-

Efficacy Assessment: Response to treatment was evaluated based on changes in skin disease.

Phase IIb Trial Methodology

-

Study Design: This was a multicenter, open-label, single-arm Phase IIb trial.

-

Patient Population: The trial enrolled 74 patients with persistent, progressive, or treatment-refractory CTCL (Stage IB-IVA MF/SS). Patients were required to have received at least two prior systemic therapies, one of which had to be bexarotene (unless intolerant).

-

Treatment Regimen: Patients received 400 mg of oral Vorinostat daily until disease progression or unacceptable toxicity.

-

Primary Objective: The primary endpoint was the objective response rate (ORR) in patients with Stage IIB or higher disease, as measured by the modified Severity Weighted Assessment Tool (mSWAT).

-

Secondary Objectives: Secondary endpoints included time to response (TTR), duration of response (DOR), time to progression (TTP), and pruritus relief.

Visualizing the Mechanism and Workflow

The therapeutic effect of Vorinostat stems from its ability to inhibit histone deacetylases, leading to changes in gene expression that promote cancer cell death. The following diagrams illustrate the proposed signaling pathway and the workflow of the pivotal clinical trials.

Caption: Proposed mechanism of action of Vorinostat in CTCL cells.

Caption: Generalized workflow of the pivotal Phase II trials for Vorinostat in CTCL.

Vorinostat interferes with the signaling of the T-cell receptor, MAPK, and JAK-STAT pathways. Specifically, it has been shown to inhibit the phosphorylation of ZAP70 and its downstream target AKT. In vitro studies have demonstrated that Vorinostat induces the expression of p21, a cyclin-dependent kinase inhibitor responsible for cell cycle arrest and apoptosis, in a p53-independent manner.

Conclusion

The foundational clinical trials of Vorinostat in CTCL established its role as a valuable therapeutic option for patients with advanced and heavily pretreated disease. The consistent overall response rate of approximately 30% observed in these studies, coupled with a manageable safety profile, solidified its place in the CTCL treatment landscape. The elucidation of its mechanism of action as an HDAC inhibitor has not only provided a deeper understanding of its therapeutic effects but has also paved the way for the development of other epigenetic modifiers in oncology. For researchers and drug development professionals, the story of Vorinostat serves as a compelling case study in targeting novel pathways to address unmet needs in cancer therapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Evaluation of the long-term tolerability and clinical benefit of vorinostat in patients with advanced cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

Methodological & Application

Standard Protocols for Using Vorinostat in Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1][2] It disrupts the function of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[2][3] This alteration in protein acetylation modulates gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in transformed cells.[1] These application notes provide detailed protocols for utilizing Vorinostat in cell culture experiments to assess its biological effects.

Mechanism of Action

Vorinostat inhibits class I and class II histone deacetylases by chelating the zinc ion in the enzyme's active site. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes that can suppress tumor growth. Additionally, Vorinostat can acetylate non-histone proteins, influencing various cellular processes. Key signaling pathways affected include the upregulation of pro-apoptotic proteins like Bak and Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. It can also induce cell cycle arrest by modulating the expression of proteins like p21.

Data Presentation: Efficacy of Vorinostat Across Various Cell Lines

The following table summarizes the effective concentrations and treatment times of Vorinostat in different cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |

| SW-982 | Synovial Sarcoma | MTS Assay | IC50: 8.6 µM | 48 hours | |

| SW-1353 | Chondrosarcoma | MTS Assay | IC50: 2.0 µM | 48 hours | |

| OCI-AML3 | Acute Myeloid Leukemia | MTT Assay | IC50: 1.55 µM | 24 hours | |

| OCI-AML3 | Acute Myeloid Leukemia | MTT Assay | IC50: 0.42 µM | 72 hours | |

| A375 | Melanoma | Clonogenic Assay | 2.5 µM | 24 hours | |

| MeWo | Melanoma | Clonogenic Assay | 2.5 µM | 24 hours | |

| A549 | Lung Carcinoma | Clonogenic Assay | 2.5 µM | 24 hours | |

| LNCaP | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | Not Specified | |

| PC-3 | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | Not Specified | |

| TSU-Pr1 | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | Not Specified | |

| MCF-7 | Breast Cancer | Proliferation Assay | IC50: 0.75 µM | Not Specified | |

| HH | Cutaneous T-cell Lymphoma | Proliferation Assay | IC50: 0.146 µM | Not Specified | |

| HuT78 | Cutaneous T-cell Lymphoma | Proliferation Assay | IC50: 2.062 µM | Not Specified | |

| U87-MG | Glioblastoma | Cytotoxicity Assay | EC50: 9.7 µM | 72 hours | |

| GL261 | Glioblastoma | Cytotoxicity Assay | EC50: 6.3 µM | 72 hours | |

| GBM6 | Glioblastoma Stem-like Cells | Cytotoxicity Assay | EC50: 0.43 µM | 72 hours |

Experimental Protocols

Preparation of Vorinostat Stock Solution

Vorinostat is soluble in DMSO at concentrations greater than 10 mM. It is poorly soluble in water and ethanol.

-

Reconstitution: To prepare a 20 mM stock solution, dissolve 5 mg of Vorinostat (lyophilized powder) in 945.8 µL of DMSO. For other concentrations, adjust the volume of DMSO accordingly.

-

Storage: Store the solid compound at -20°C. Once dissolved in DMSO, it is recommended to prepare fresh solutions for use to maintain activity. Stock solutions can be stored at -20°C for several months.

Cell Viability and Proliferation Assays (MTS/MTT Assay)

This protocol is a general guideline for assessing the effect of Vorinostat on cell viability using a colorimetric assay like MTS or MTT.

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with a range of Vorinostat concentrations (e.g., 0-15 µM). Include a vehicle control (DMSO) at the same concentration as the highest Vorinostat treatment.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Assay:

-

For MTS: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Western Blot for Histone Acetylation

This protocol details the detection of histone hyperacetylation, a direct marker of Vorinostat activity.

-

Cell Treatment: Plate cells and treat with Vorinostat (e.g., 1-10 µM) for a specified time (e.g., 6-24 hours).

-

Histone Extraction:

-

Lyse cells using a Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100 and protease inhibitors).

-

Centrifuge to pellet the nuclei and discard the supernatant.

-

Wash the nuclear pellet with TEB.

-

Resuspend the nuclei in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.

-

Centrifuge and collect the supernatant containing the histones.

-

-

Protein Quantification: Determine the protein concentration using a Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (10-20 µg) onto a 10-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Normalize the signal to a loading control such as total Histone H3.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution following Vorinostat treatment.

-

Cell Treatment: Treat cells with the desired concentration of Vorinostat for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes how to quantify apoptosis using Annexin V and propidium iodide staining.

-

Cell Treatment: Treat cells with Vorinostat for the desired time.

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry immediately.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Mandatory Visualizations

Caption: Mechanism of action of Vorinostat.

Caption: General experimental workflow for Vorinostat studies.

Caption: Intrinsic apoptosis pathway induced by Vorinostat.

References

Application Notes and Protocols for Measuring Vorinostat's Effect on Histone Deacetylase Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques to measure the biological effects of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a potent pan-histone deacetylase (HDAC) inhibitor. The following protocols are designed to guide researchers in assessing the biochemical and cellular consequences of HDAC inhibition by Vorinostat, a critical aspect of preclinical and clinical investigations.

Introduction to Vorinostat and HDAC Inhibition